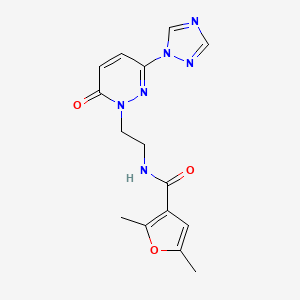
N-Methylazetidine-3-sulfonamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Methylazetidine-3-sulfonamide;hydrochloride” is a compound that likely contains an azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. It also appears to contain a sulfonamide group (-SO2NH2) and a methyl group attached to the nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring would likely contribute to the rigidity of the molecule, while the sulfonamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of “N-Methylazetidine-3-sulfonamide;hydrochloride” would depend on its functional groups. The azetidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen. The sulfonamide group could potentially be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water .Wissenschaftliche Forschungsanwendungen
Building Blocks for Sulfur(VI) Compounds
N-Methylazetidine-3-sulfonamide;hydrochloride: is primarily used as a precursor for various sulfur(VI) compounds. Its ability to act as a building block is crucial for synthesizing a range of organosulfur compounds, including sulfonimidamides and sulfoximines . These compounds have gained attention due to their potential in medicinal chemistry.
Alkyl Transfer Reagents
This compound has found applications as an alkyl transfer reagent to acids, alcohols, and phenols . The lability of sulfonimidates under acidic conditions makes them suitable for transferring alkyl groups in the synthesis of other organic compounds.
Asymmetric Syntheses
The stereogenic sulfur center of sulfonimidates, such as N-Methylazetidine-3-sulfonamide;hydrochloride , can serve as chiral templates in asymmetric syntheses . This application is significant in producing enantiomerically pure substances, which are important in the pharmaceutical industry.
Polymer Synthesis
In the field of polymer chemistry, sulfonimidates can decompose at elevated temperatures to form poly(oxothiazene) polymers and thionylphosphazene monomers and polymers . This property is exploited to create novel polymeric materials with potential applications in various industries.
Drug Candidates
The compound’s derivatives are being explored as drug candidates. The presence of a sulfur(VI) center in these molecules is of particular interest for developing new pharmaceuticals .
Chiral Templates
Due to the compound’s chiral sulfur center, it can be employed as a template for synthesizing other chiral molecules. This is especially useful in creating compounds with specific optical activities required in certain drugs .
Synthesis of Sulfonamides
N-Methylazetidine-3-sulfonamide;hydrochloride: can be used in the direct synthesis of sulfonamides from thiols and ammonia. This process is catalyzed by nanoparticles and is significant for producing primary sulfonamides .
Chemical Synthesis Intermediates
As an intermediate in chemical syntheses, this compound facilitates the creation of a variety of organosulfur compounds, which are valuable in both research and industrial applications .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Sulfonamides, a class of drugs to which this compound belongs, are known to exhibit a range of pharmacological activities such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .
Mode of Action
Sulfonamides generally work by inhibiting bacterial dna synthesis through their competitive inhibition .
Biochemical Pathways
Sulfonamides are known to inhibit the synthesis of folic acid in bacteria, which is crucial for the synthesis of nucleic acids and the metabolism of amino acids .
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally leads to a decrease in bacterial growth and proliferation .
Eigenschaften
IUPAC Name |
N-methylazetidine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2S.ClH/c1-5-9(7,8)4-2-6-3-4;/h4-6H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRBKKIMMVFGTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(N,N-dimethylsulfamoyl)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595168.png)
![3-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2595170.png)
![N-[(5-Chlorofuran-2-yl)methyl]-N-(8-oxaspiro[4.5]decan-4-yl)prop-2-enamide](/img/structure/B2595171.png)


![7-[3-(1,3-Benzoxazol-2-ylsulfanyl)-2-methylpropyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2595175.png)
![2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-cyclohexylacetamide](/img/structure/B2595177.png)



![5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B2595185.png)
![N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-5-methylthiophene-2-carboxamide](/img/structure/B2595186.png)